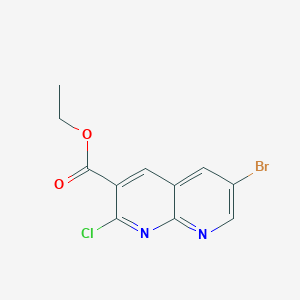
2-Oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile
Übersicht
Beschreibung
“2-Oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile” is a chemical compound with the molecular formula C10H8N2O . It is a derivative of tetrahydroquinoline, which is an organic compound and a semi-hydrogenated derivative of quinoline .
Synthesis Analysis
The synthesis of 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile and its analogues has been reported in the literature. The synthesis process involves starting from various arylidenemalononitrile and 3-amino-2-cyclohexen-1-one in 1-propanol as solvent at reflux temperature in the absence of any added catalyst .
Molecular Structure Analysis
The molecular weight of “2-Oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile” is 172.18 g/mol .
Wissenschaftliche Forschungsanwendungen
Synthesis of Nitrogen-Rich Heterocyclic Compounds
Nitrogen-rich heterocyclic compounds are a significant class of naturally occurring and biologically active compounds. They have garnered considerable attention in biomedical and pharmaceutical industries due to their therapeutic and pharmacological activities. The compound “2-Oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile” plays a crucial role in the synthesis of these nitrogen-rich heterocycles, particularly 2-oxo-1,2,3,4-tetrahydropyrimidines, which are key moieties in various natural, synthetic, and semi-synthetic chemical building blocks .
Green Chemistry Applications
The compound is used in green chemistry protocols for synthesizing 2-oxo-1,2,3,4-tetrahydropyrimidines via oxidative functionalization of methyl arenes/benzyl derivatives. This process involves eco-friendly catalysts and solvent-free conditions, highlighting the compound’s role in environmentally sustainable chemical synthesis .
Pharmacological Activities
“2-Oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile” is found in molecules that exhibit multiple pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory actions. It is also associated with adrenergic receptor antagonists used in the treatment of prostatic hyperplasia .
Synthesis of Biologically Active Molecules
The compound serves as a precursor in the synthesis of biologically active molecules such as Oxo-Monastrol, an anti-proliferative agent, and its substituted compounds like Fluorastrol and Nitractin, which have multiple biological activities .
Development of Antihypertensive Agents
®-SQ32926, an antihypertensive agent, contains the 2-oxo-1,2,3,4-tetrahydropyrimidines moiety. The synthesis of such agents often involves “2-Oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile” as a key intermediate .
Inhibitory Activity Against Enzymes
The compound is also involved in the synthesis of inhibitors against various enzymes. For instance, it has been used to create potent inhibitors against the acetylcholinesterase enzyme, which is crucial in the treatment of diseases like Alzheimer’s .
Safety and Hazards
The safety information for “2-Oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
2-oxo-3,4-dihydro-1H-quinoline-7-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c11-6-7-1-2-8-3-4-10(13)12-9(8)5-7/h1-2,5H,3-4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGEXBNZXXJFYEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30729691 | |
| Record name | 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30729691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile | |
CAS RN |
903557-01-7 | |
| Record name | 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30729691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-({[(ethoxycarbonyl)amino]methanethioyl}amino)benzoate](/img/structure/B1397018.png)

![4-{[(4-Chloro-2-fluorophenyl)amino]methyl}piperidin-4-ol](/img/structure/B1397022.png)





![3-(2-Methylimidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride](/img/structure/B1397031.png)


![4-{[(4-Fluorophenyl)amino]methyl}piperidin-4-ol](/img/structure/B1397034.png)
![7-Chloro-8-iodoimidazo[1,2-a]pyridine](/img/structure/B1397038.png)